Cas no 139-60-6 (1,4-Benzenediamine,N1,N4-bis(1-ethyl-3-methylpentyl)-)
139-60-6 structure
Product Name:1,4-Benzenediamine,N1,N4-bis(1-ethyl-3-methylpentyl)-
1,4-Benzenediamine,N1,N4-bis(1-ethyl-3-methylpentyl)- Proprietà chimiche e fisiche
Nomi e identificatori
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- 1,4-Benzenediamine,N1,N4-bis(1-ethyl-3-methylpentyl)-
- 1-Methylamino-decan
- AC1N4NBD
- AG-G-99463
- CTK5E1228
- Decyl-methyl-amin
- decyl-methyl-amine
- METHYLDECYLAMINE
- N,N'-bis(1-ethyl-3-methylpentyl)-p-phenylenediamine
- N,N'-bis-(1-ethyl-3-methylpentyl)-p-phenylenediamine
- N,N'-Bis(1-ethyl-3-methyl-pentyl)-p-phenylenediamine
- N,N-Decylmethylamin
- N,N'-di-(1-ethyl-3-methylpentyl)-p-phenylene
- N-decylmethylamine
- SBB059819
- uop88
- VOP-88
- tenamene31
- ANTOZITE 2
- santoflex17
- eastozone31
- elastozone31
- N,N'-DI-3(5-METHYL)HEPTYL-P-PHENYLENEDIAMINE
- n,n’-bis(5-methyl-3-heptyl)-p-phenylenediamine
- n,n’-bis(1-ethyl-3-methylpentyl)-4-benzenediamine
- N1,N4-BIS(1-ETHYL-3-METHYLPENTYL)-1,4-BENZENEDIAMINE
- SCHEMBL39007
- 76O54M0714
- N,N'-Bis(5-methyl-3-heptyl)-p-phenylenediamine
- Eastozone 31
- Q27266502
- n,n'-bis(5-methylheptan-3-yl)benzene-1,4-diamine
- N,N-DI-(3-(5-METHYLHEPTYL)-P-PHENYLENEDIAMINE)
- BRN 2384181
- UNII-76O54M0714
- JUHXTONDLXIGGK-UHFFFAOYSA-N
- Santoflex 17
- 1-N,4-N-bis(5-methylheptan-3-yl)benzene-1,4-diamine
- p-Phenylenediamine, N,N'-bis(1-ethyl-3-methylpentyl)-
- NS00003649
- W-109499
- EINECS 205-368-8
- 139-60-6
- 1,4-Benzenediamine, N1,N4-bis(1-ethyl-3-methylpentyl)-
- Tenamene 31
- 1,4-Benzenediamine, N,N'-bis(1-ethyl-3-methylpentyl)-
- UOP 88
- DTXSID3051703
- N,N'-Di(1-ethyl-3-methylpentyl)-p-phenylenediamine
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- Inchi: 1S/C22H40N2/c1-7-17(5)15-19(9-3)23-21-11-13-22(14-12-21)24-20(10-4)16-18(6)8-2/h11-14,17-20,23-24H,7-10,15-16H2,1-6H3
- Chiave InChI: JUHXTONDLXIGGK-UHFFFAOYSA-N
- Sorrisi: N(C1C=CC(=CC=1)NC(CC)CC(C)CC)C(CC)CC(C)CC
Proprietà calcolate
- Massa esatta: 332.3194
- Massa monoisotopica: 332.319
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 24
- Conta legami ruotabili: 12
- Complessità: 266
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 8.3
- Superficie polare topologica: 24.1Ų
Proprietà sperimentali
- Densità: 0.9929 (rough estimate)
- Punto di ebollizione: 459.66°C (rough estimate)
- Punto di infiammabilità: 250.1°C
- Indice di rifrazione: 1.7620 (estimate)
- PSA: 24.06
1,4-Benzenediamine,N1,N4-bis(1-ethyl-3-methylpentyl)- Letteratura correlata
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Changzhou Guanjia Chemical Co., Ltd
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